molecular formula C10H15BrS B13481047 2-(4-Bromo-3,3-dimethylbutyl)thiophene

2-(4-Bromo-3,3-dimethylbutyl)thiophene

Cat. No.: B13481047
M. Wt: 247.20 g/mol
InChI Key: GHUOTIBUJOLRQS-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,3-dimethylbutyl)thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,3-dimethylbutyl)thiophene typically involves the bromination of thiophene derivatives followed by alkylation. One common method is the metalation-alkylation reaction where 2-bromothiophene undergoes coupling with various electrophiles . Another method involves the use of Grignard reagents for cross-coupling reactions .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods are efficient and scalable, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,3-dimethylbutyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Bromine or chlorine in the presence of a catalyst.

    Alkylation: Grignard reagents or alkyl halides.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-3,3-dimethylbutyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in both research and industry .

Properties

Molecular Formula

C10H15BrS

Molecular Weight

247.20 g/mol

IUPAC Name

2-(4-bromo-3,3-dimethylbutyl)thiophene

InChI

InChI=1S/C10H15BrS/c1-10(2,8-11)6-5-9-4-3-7-12-9/h3-4,7H,5-6,8H2,1-2H3

InChI Key

GHUOTIBUJOLRQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=CS1)CBr

Origin of Product

United States

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